molecular formula C17H13NO3 B3023904 2-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898759-92-7

2-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B3023904
CAS No.: 898759-92-7
M. Wt: 279.29 g/mol
InChI Key: NDOGOHJLAHXTSQ-UHFFFAOYSA-N
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Description

2-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone (CAS: 898778-97-7) is a benzophenone derivative characterized by a cyano (-C≡N) group at the 2-position and a 1,3-dioxolane ring at the 4'-position of the benzophenone scaffold. Its molecular formula is C₁₇H₁₃NO₃, with a molecular weight of 279.29 g/mol and an exact mass of 279.09000 . Key features include:

  • Hydrogen bond acceptors: 4 (cyano, ketone, and two oxygen atoms in dioxolane).
  • Rotatable bonds: 3, offering moderate conformational flexibility.
  • SMILES: C1=CC(=CC(=C1)C2OCCO2)C(=O)C3=CC=C(C=C3)C#N .

The compound is utilized in pharmaceutical and materials research, particularly as a UV absorber or intermediate in organic synthesis.

Properties

IUPAC Name

2-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c18-11-14-3-1-2-4-15(14)16(19)12-5-7-13(8-6-12)17-20-9-10-21-17/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOGOHJLAHXTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645101
Record name 2-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-92-7
Record name 2-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone oxides, while reduction can produce amines.

Scientific Research Applications

2-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dioxolane ring can stabilize intermediates through resonance effects. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzophenone Derivatives

The table below compares key structural and physicochemical properties of 2-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone with analogs:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 898778-97-7 -CN (2), 1,3-dioxolane (4') C₁₇H₁₃NO₃ 279.29 High polarity, 4 H-bond acceptors
4'-(1,3-Dioxolan-2-yl)-2-methylbenzophenone 898759-80-3 -CH₃ (2), 1,3-dioxolane (4') C₁₇H₁₆O₃ 268.31 Lower polarity, lipophilic
4'-Chloro-3-(1,3-dioxolan-2-yl)benzophenone 741707-93-7 -Cl (4'), 1,3-dioxolane (3) C₁₆H₁₃ClO₃ 288.73 Moderate electron-withdrawing effect
3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone N/A -Br (3), 1,3-dioxolane (4') C₁₆H₁₃BrO₃ 333.18 Increased steric bulk, phototoxic potential
Key Observations:
  • Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the ketone compared to methyl or halogen substituents. This influences reactivity in nucleophilic addition or cross-coupling reactions .
  • However, the dioxolane ring may mitigate hydrophilicity .
  • Phototoxicity: Unlike hydroxyl-substituted benzophenones (e.g., 2-hydroxybenzophenone), the cyano derivative is less likely to induce photohaemolysis, as electron-withdrawing groups reduce photosensitizing activity .
COX Inhibition and Drug Design:
  • Target Compound: Docking studies suggest the cyano group mimics the carboxymethylindole moiety of indomethacin, enabling interaction with COX-1's TYR355 and ARG120 residues.
  • Methyl Analog: Lacks the cyano group, reducing electrostatic interactions with COX-1. This may decrease anti-inflammatory potency but improve metabolic stability .
Cytotoxicity and Drug Candidates:
  • Natural benzophenones like chryxanthones A and B (from Penicillium chrysogenum) exhibit cytotoxic activity via prenylated or dihydropyran-fused structures. The target compound’s synthetic dioxolane ring may offer similar conformational rigidity but requires further testing .

Biological Activity

Overview

2-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone is a synthetic compound that belongs to the class of benzophenones, characterized by the presence of a cyano group and a dioxolane ring. This unique structure imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry, biochemistry, and pharmacology.

  • Molecular Formula : C17H13NO3
  • Molecular Weight : 279.29 g/mol

The compound's structure allows for diverse interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with proteins and nucleic acids. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on biomolecules. The dioxolane ring contributes to the compound's stability and binding affinity, which is crucial for its biological effects.

Enzyme Interactions

Research indicates that this compound can be utilized in biochemical assays to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes makes it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzophenone derivatives, including this compound. In vitro assays have demonstrated that compounds in this class exhibit significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (μM)
HL-60 (Leukemia)0.48
A-549 (Lung Cancer)0.82
SMMC-7721 (Liver)0.26
SW480 (Colon Cancer)0.99

These findings suggest that this compound could serve as a promising candidate for further development in cancer therapeutics .

Case Studies

  • Antitumor Mechanism Investigation : A study involving network pharmacology and molecular docking identified key genes and pathways influenced by benzophenone derivatives. The analysis revealed that compounds like this compound interact with critical targets such as AKT1 and CASP3, which are implicated in cancer progression .
  • Inflammatory Response Modulation : Other research has shown that benzophenone derivatives can inhibit lipopolysaccharide-induced nitric oxide production in macrophages, suggesting anti-inflammatory properties. This mechanism could be relevant for developing treatments for inflammatory diseases.

Future Directions

Ongoing research is focused on elucidating the precise molecular targets of this compound and its derivatives. Investigations into structure-activity relationships (SAR) will further refine our understanding of how modifications to the compound's structure can enhance its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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